N-[(3-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Description
N-[(3-Methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide is a heterocyclic compound featuring a 1,4-benzothiazine core fused with an acetamide moiety. The benzothiazine scaffold is a sulfur- and nitrogen-containing heterocycle known for its pharmacological relevance, particularly in central nervous system (CNS) modulation, as seen in structurally related compounds with stimulant and antidepressant activities . The acetamide side chain in this compound is substituted with a 3-methoxyphenylmethyl group, which influences electronic properties and bioavailability.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-23-13-6-4-5-12(9-13)11-19-17(21)10-16-18(22)20-14-7-2-3-8-15(14)24-16/h2-9,16H,10-11H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXUABSFDMRHTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2C(=O)NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326116 | |
| Record name | N-[(3-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824504 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860611-61-6 | |
| Record name | N-[(3-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide typically involves the following steps:
Formation of the Benzothiazine Core: The benzothiazine core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate carbonyl compound under acidic or basic conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the benzothiazine intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.
Attachment of the 3-Methoxybenzyl Group: The final step involves the alkylation of the acetamide derivative with 3-methoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for various diseases due to its biological activity.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide would depend on its specific biological target. Generally, benzothiazine derivatives are known to interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further experimental studies.
Comparison with Similar Compounds
The following analysis compares N-[(3-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide with structurally related benzothiazine-acetamide derivatives, focusing on substituent effects, physicochemical properties, and synthetic approaches.
Structural Variations and Substituent Effects
The table below highlights key structural differences among analogs:
Key Observations :
- Electron-Donating vs.
- Positional Effects : Substitution at the para position (e.g., 4-methyl in ) may reduce steric hindrance compared to meta-substituted analogs.
Spectroscopic Characterization
- NMR Shifts : The methoxy group in the target compound would produce a distinct singlet at ~3.8 ppm in $^1$H NMR, contrasting with the para-methyl group (δ ~2.3 ppm) in or trifluoromethyl signals (δ ~7.5–8.0 ppm) in .
- IR Stretching: The carbonyl (C=O) stretch of the benzothiazinone core appears at ~1680–1700 cm⁻¹ across analogs ().
Physicochemical Properties
- Solubility : The 3-methoxy group enhances hydrophilicity compared to lipophilic trifluoromethyl or chloro substituents.
- Molecular Weight : The target compound (341.41 g/mol) is heavier than the methyl ester analog (237.27 g/mol) due to the aryl substitution .
Biological Activity
N-[(3-methoxyphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H18N2O3S
- Molecular Weight : 342.4 g/mol
- IUPAC Name : this compound
- CAS Number : 577788-35-3
Biological Activity Overview
The compound exhibits various biological activities, primarily in the fields of antimicrobial and anticancer research. Its structure suggests potential interactions with biological targets that could lead to therapeutic applications.
Antimicrobial Activity
Research indicates that benzothiazine derivatives, including this compound, possess significant antimicrobial properties. Studies have shown effectiveness against a range of bacterial strains, attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Anticancer Properties
Benzothiazine compounds have been investigated for their anticancer effects. The mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines, suggesting its potential as a chemotherapeutic agent.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cell signaling pathways related to apoptosis and cell cycle regulation.
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Cancer Cell Line Studies :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
